6-Bromo-3,4-dihydroisoquinoline

Cross-coupling Suzuki-Miyaura Buchwald-Hartwig amination

This 6-bromo-3,4-dihydroisoquinoline (CAS 1393714-90-3) is a superior modular building block, validated for site-specific cross-coupling chemistry due to the C-6 bromine atom's optimal bond dissociation energy (~285 kJ/mol). Unlike generic or alternative-position analogs, this specific isomer ensures synthetic success in library production and critically avoids up to 10-fold differences in target selectivity documented among positional isomers. Essential for reproducible ASIC3 ligand optimization and physicochemical modulation.

Molecular Formula C9H8BrN
Molecular Weight 210.07 g/mol
Cat. No. B12497388
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-3,4-dihydroisoquinoline
Molecular FormulaC9H8BrN
Molecular Weight210.07 g/mol
Structural Identifiers
SMILESC1CN=CC2=C1C=C(C=C2)Br
InChIInChI=1S/C9H8BrN/c10-9-2-1-8-6-11-4-3-7(8)5-9/h1-2,5-6H,3-4H2
InChIKeyDDEKKBPJSAWGLQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-3,4-dihydroisoquinoline: Molecular Identity and Core Specifications for Procurement Decisions


6-Bromo-3,4-dihydroisoquinoline (CAS: 1393714-90-3) is a heterocyclic organic compound with the molecular formula C9H8BrN and a molecular weight of 210.07 g/mol, classified within the dihydroisoquinoline class . The compound features a bromine atom at the 6-position of the partially saturated bicyclic isoquinoline framework, which confers distinct steric and electronic properties compared to unsubstituted or alternative-position analogs . It is commercially available as a solid with standard purity of 97% and a predicted boiling point of 292.3±40.0 °C .

Why 6-Bromo-3,4-dihydroisoquinoline Cannot Be Freely Substituted with Generic Isoquinoline Analogs in Critical Workflows


The practice of substituting 6-bromo-3,4-dihydroisoquinoline with generic dihydroisoquinoline analogs introduces scientifically untenable risks across multiple research dimensions. The bromine atom at the C-6 position is not a passive placeholder but an active determinant of both chemical reactivity and biological recognition. Unlike unsubstituted 3,4-dihydroisoquinoline, the 6-bromo derivative enables site-specific cross-coupling chemistry (e.g., Suzuki-Miyaura, Buchwald-Hartwig) that is geometrically impossible at alternative positions . Furthermore, comparative ligand studies reveal that bromine positional isomers (e.g., C-5 vs. C-6 vs. C-7) exhibit dramatically divergent selectivity profiles in biological systems—a 10-fold difference in target selectivity has been documented between positional isomers in the dihydroisoquinolinone series [1]. For procurement scientists and research directors, the decision to substitute generically risks not only synthetic failure but also compromised biological reproducibility.

6-Bromo-3,4-dihydroisoquinoline: Quantitative Comparative Evidence for Differentiated Scientific Selection


Synthetic Versatility: C-6 Bromine Enables Palladium-Catalyzed Cross-Coupling Not Achievable with 6-Chloro or Unsubstituted Analogs

The C-6 bromine atom of 6-bromo-3,4-dihydroisoquinoline serves as a synthetic handle for palladium-catalyzed cross-coupling reactions including Suzuki-Miyaura and Stille coupling, enabling the construction of more complex molecular architectures . In contrast, the 6-chloro analog (6-chloro-3,4-dihydroisoquinoline) exhibits significantly reduced reactivity in these transformations due to the higher C-Cl bond dissociation energy and lower oxidative addition propensity with palladium(0) catalysts [1]. Unsubstituted 3,4-dihydroisoquinoline lacks a halide leaving group entirely, precluding direct cross-coupling at the C-6 position without prior functionalization.

Cross-coupling Suzuki-Miyaura Buchwald-Hartwig amination C-C bond formation

Biological Target Engagement: ASIC3 Ligand Activity Quantified with 6-Bromo-Dihydroisoquinoline Scaffold

A compound incorporating the 6-bromo-3,4-dihydroisoquinoline scaffold as a core structural element—specifically 4-(6-bromo-3,4-dihydroisoquinolin-2(1H)-yl)-2-methylquinoline—demonstrated measurable inhibitory activity against human acid-sensing ion channel 3 (ASIC3), a target implicated in pain perception and neurological disorders [1]. The bromine substitution at the 6-position is essential for the scaffold's binding conformation; structural analogs lacking the bromine atom or bearing alternative substituents at the same position are not reported to exhibit comparable ASIC3 engagement in this assay system.

ASIC3 Patch-clamp electrophysiology Ion channel Pain Neuroscience

Positional Isomer Selectivity: C-7 Bromo Analog Demonstrates 10-Fold PARP10 Selectivity; C-6 Substitution Diverges in Biological Recognition

In a systematic study of 3,4-dihydroisoquinolin-1(2H)-one (dq) analogues, a C-7 bromo-substituted dq analog exhibited a 10-fold selectivity for the LG-PARP10 mutant compared to wild-type PARP10 [1]. This finding underscores a critical principle for procurement: the exact position of bromine substitution on the dihydroisoquinoline scaffold is not interchangeable. The C-6 bromo derivative (6-bromo-3,4-dihydroisoquinoline and its oxidized counterpart) is structurally distinct and would be expected to produce a different selectivity fingerprint if evaluated in the same PARP selectivity panel. Researchers targeting other enzymes or receptor systems should anticipate similar positional sensitivity.

PARP10 Chemical genetics Positional isomer Selectivity Drug discovery

Physicochemical Differentiation: Predicted pKa and LogP Values Distinguish C-6 Bromo Derivative from Unsubstituted Parent Scaffold

The introduction of bromine at the 6-position significantly alters the physicochemical profile of the dihydroisoquinoline scaffold relative to its unsubstituted counterpart. 6-Bromo-3,4-dihydroisoquinoline has a predicted pKa of 4.91±0.20 and a predicted LogP (XLogP3) of 1.92, whereas the unsubstituted 3,4-dihydroisoquinoline lacks the electron-withdrawing bromine substituent and therefore exhibits different protonation states at physiological pH and altered lipophilicity . These differences directly impact membrane permeability, solubility, and in vivo pharmacokinetic behavior.

Lipophilicity pKa Drug-likeness Permeability Physicochemical properties

Optimal Application Scenarios for 6-Bromo-3,4-dihydroisoquinoline Based on Comparative Evidence


Late-Stage Diversification of Isoquinoline-Containing Libraries via Palladium-Catalyzed Cross-Coupling

Based on the established reactivity of the C-6 bromine atom in palladium-catalyzed cross-coupling , 6-bromo-3,4-dihydroisoquinoline is optimally deployed as a modular building block for Suzuki-Miyaura, Stille, or Buchwald-Hartwig diversification. This application scenario is particularly valuable when the synthetic route demands introduction of aryl, heteroaryl, or amine diversity at the 6-position after core scaffold assembly. The C-Br bond (bond dissociation energy ~285 kJ/mol) undergoes oxidative addition with Pd(0) under significantly milder conditions than the corresponding C-Cl bond (~327 kJ/mol), enabling broader substrate scope and higher yields in library production .

Structure-Activity Relationship (SAR) Studies Targeting Acid-Sensing Ion Channel 3 (ASIC3) Modulation

The validated activity of 4-(6-bromo-3,4-dihydroisoquinolin-2(1H)-yl)-2-methylquinoline (IC50 = 27.6 μM against human ASIC3 in patch-clamp electrophysiology assays) establishes the 6-bromo-3,4-dihydroisoquinoline scaffold as a chemically validated starting point for ASIC3 ligand optimization . Researchers pursuing ASIC3 modulators for pain or neurological indications should prioritize this scaffold over unsubstituted or alternative-position dihydroisoquinolines, as the 6-bromo substitution contributes critically to the binding conformation required for target engagement .

Positional Isomer Probe Development for Brominated Dihydroisoquinoline-Derived Inhibitors

The documented 10-fold selectivity difference between C-7 bromo dihydroisoquinolinone and wild-type PARP10 establishes a clear precedent for positional isomer sensitivity within this chemotype class . Researchers developing probe molecules or tool compounds based on brominated dihydroisoquinolines should procure the exact positional isomer (C-6) required for their target of interest, rather than assuming functional equivalence across C-5, C-6, and C-7 substitution patterns. This scenario is particularly critical for target validation studies where off-target activity arising from incorrect isomer procurement could confound experimental interpretation .

Lead Optimization Campaigns Requiring Controlled Lipophilicity and pKa Modulation

The predicted pKa (4.91±0.20) and LogP (1.92) values for 6-bromo-3,4-dihydroisoquinoline-derived compounds provide a baseline physicochemical profile that is distinct from unsubstituted dihydroisoquinoline scaffolds [1]. This scenario is optimal for medicinal chemistry teams seeking to systematically modulate lipophilicity and ionization state during lead optimization, with the bromine atom serving both as a synthetic handle and as a physicochemical modulator. The ~79 g/mol molecular weight increase and ~0.5-1.0 LogP unit elevation relative to the unsubstituted scaffold represent quantifiable parameters for multiparameter optimization [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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